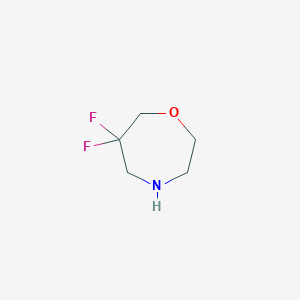![molecular formula C13H7ClF3NO3 B1148880 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- CAS No. 1229623-10-2](/img/new.no-structure.jpg)
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- is a member of the fluoroquinolone family, known for its potent antibacterial properties. This compound is characterized by the presence of a quinoline core, substituted with chlorine, fluorine, and a fluorocyclopropyl group, which enhances its biological activity and pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- typically involves multiple steps, including cyclization, halogenation, and fluorination reactions. One common approach is the cyclization of appropriate precursors to form the quinoline core, followed by selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are utilized to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group to form hydroxy derivatives.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
科学的研究の応用
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an antibacterial agent, particularly against drug-resistant strains.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The antibacterial activity of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death .
類似化合物との比較
Similar Compounds
Similar compounds in the fluoroquinolone family include:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
Uniqueness
What sets 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- apart is its unique substitution pattern, which enhances its antibacterial activity and pharmacokinetic properties. The presence of the fluorocyclopropyl group, in particular, contributes to its improved efficacy against resistant bacterial strains .
特性
CAS番号 |
1229623-10-2 |
|---|---|
分子式 |
C13H7ClF3NO3 |
分子量 |
317.6477896 |
同義語 |
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)


